

Spectroscopic Analysis of 3,3,5-Trimethylheptane: A Technical Guide

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Compound of Interest

Compound Name: 3,3,5-Trimethylheptane

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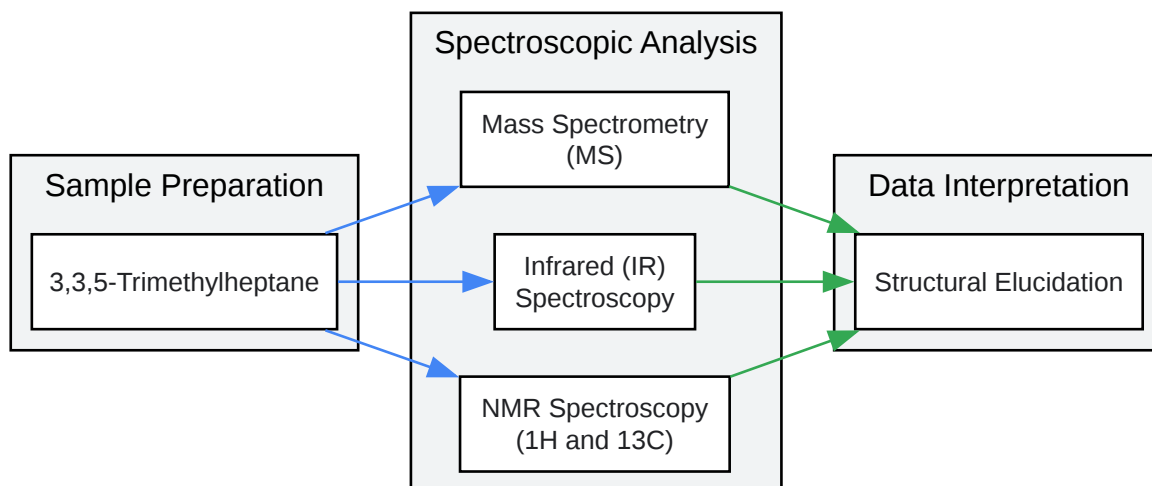
This guide provides a detailed overview of the spectroscopic data for **3,3,5-trimethylheptane** (CAS No: 7154-80-5), a branched alkane with the molecular formula C₁₀H₂₂.^{[1][2]} The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its infrared (IR) and mass spectrometry (MS) characteristics. While experimental Nuclear Magnetic Resonance (NMR) data is not publicly available in detail, a qualitative analysis of the expected NMR spectra is provided.

Molecular Structure and Spectroscopic Overview

3,3,5-Trimethylheptane is a saturated hydrocarbon with a heptane backbone substituted with three methyl groups at positions 3, 3, and 5. Understanding its spectroscopic signature is crucial for its identification and characterization in various chemical and pharmaceutical applications.

The general workflow for the spectroscopic analysis of a compound like **3,3,5-trimethylheptane** involves isolating the pure substance, followed by analysis using various spectroscopic techniques to elucidate its structure and purity.

General Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, publicly available experimental NMR data for **3,3,5-trimethylheptane** is limited, with some sources indicating its existence in proprietary databases, we can predict the expected signals based on its molecular structure.^[3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of **3,3,5-trimethylheptane** is expected to be complex due to the presence of multiple, structurally similar alkyl groups. The signals would likely appear in the upfield region of the spectrum, typically between 0.8 and 1.5 ppm, which is characteristic of protons in alkanes.

Expected ¹H NMR Signals:

Protons	Multiplicity	Approximate Chemical Shift (ppm)
CH ₃ (C1)	Triplet	~0.9
CH ₂ (C2)	Quartet	~1.2-1.4
CH ₃ (at C3)	Singlet	~0.8-0.9
CH ₂ (C4)	Multiplet	~1.1-1.3
CH (C5)	Multiplet	~1.4-1.6
CH ₃ (at C5)	Doublet	~0.8-0.9
CH ₂ (C6)	Multiplet	~1.2-1.4
CH ₃ (C7)	Triplet	~0.9

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For **3,3,5-trimethylheptane**, we would expect to see distinct signals for each unique carbon atom.

Expected ¹³C NMR Signals:

Carbon Atom	Approximate Chemical Shift (ppm)
C1	~14
C2	~30-35
C3	~30-35 (quaternary)
Methyls at C3	~25-30
C4	~40-45
C5	~30-35
Methyl at C5	~20-25
C6	~40-45
C7	~14

Infrared (IR) Spectroscopy

The infrared spectrum of **3,3,5-trimethylheptane** is characteristic of a saturated alkane. The primary absorptions are due to C-H stretching and bending vibrations. The gas-phase IR spectrum is available from the NIST WebBook.[\[1\]](#)

Table 1: Key IR Absorption Bands for **3,3,5-Trimethylheptane**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type
2850-3000	Strong	C-H Stretch (Alkyl)
1450-1470	Medium	CH ₂ and CH ₃ Bending
1365-1385	Medium	CH ₃ Bending

Mass Spectrometry (MS)

The mass spectrum of **3,3,5-trimethylheptane**, obtained by electron ionization (EI), shows a molecular ion peak and a series of fragment ions characteristic of branched alkanes. The NIST WebBook provides the mass spectrum for this compound.[\[1\]](#)[\[2\]](#)

Table 2: Major Peaks in the Mass Spectrum of **3,3,5-Trimethylheptane**

m/z	Relative Intensity	Possible Fragment
142	Low	$[M]^+$ (Molecular Ion)
127	Low	$[M-CH_3]^+$
99	Moderate	$[M-C_3H_7]^+$
85	High	$[C_6H_{13}]^+$
71	Very High	$[C_5H_{11}]^+$ (Base Peak)
57	High	$[C_4H_9]^+$
43	High	$[C_3H_7]^+$

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy

For a branched-chain alkane like **3,3,5-trimethylheptane**, the following protocol is typical:

- **Sample Preparation:** A small amount of the purified liquid sample is dissolved in a deuterated solvent (e.g., $CDCl_3$) in a standard 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Data Acquisition:** Standard pulse sequences are used to acquire both 1H and ^{13}C NMR spectra. For complex spectra, 2D NMR techniques like COSY and HSQC may be employed for unambiguous signal assignment.[\[4\]](#)

Infrared (IR) Spectroscopy

As **3,3,5-trimethylheptane** is a liquid at room temperature, the IR spectrum can be obtained using the neat liquid film method:

- Sample Preparation: A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[5][6]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is acquired.[5]

Mass Spectrometry

For a volatile organic compound such as **3,3,5-trimethylheptane**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique:[7][8]

- Sample Introduction: The sample is injected into a gas chromatograph, which separates it from any impurities.
- Ionization: The separated compound then enters the mass spectrometer and is ionized, typically using electron ionization (EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion is measured, generating the mass spectrum.[8]

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